4-(2-Oxopyrrolidin-1-yl)benzene-1-sulfonyl fluoride
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Overview
Description
4-(2-Oxopyrrolidin-1-yl)benzene-1-sulfonyl fluoride is an organic compound that belongs to the class of sulfonyl fluorides It is characterized by the presence of a sulfonyl fluoride group attached to a benzene ring, which is further connected to a pyrrolidinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Oxopyrrolidin-1-yl)benzene-1-sulfonyl fluoride typically involves the reaction of 4-(2-Oxopyrrolidin-1-yl)benzene-1-sulfonyl chloride with a fluoride source. The reaction is usually carried out under inert atmosphere conditions to prevent any unwanted side reactions. The reaction temperature is maintained at a low range, typically between 0°C to 10°C, to ensure the stability of the intermediate compounds .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and advanced reaction control systems to ensure the consistency and quality of the final product. The reaction is carried out in large reactors with precise temperature and pressure control to optimize the yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
4-(2-Oxopyrrolidin-1-yl)benzene-1-sulfonyl fluoride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The compound can be reduced to form the corresponding sulfonamide.
Oxidation Reactions: Under specific conditions, the compound can undergo oxidation to form sulfonic acid derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used under acidic or basic conditions.
Major Products Formed
Substitution Reactions: Various sulfonamide, sulfonate, and sulfone derivatives.
Reduction Reactions: Corresponding sulfonamide.
Oxidation Reactions: Sulfonic acid derivatives.
Scientific Research Applications
4-(2-Oxopyrrolidin-1-yl)benzene-1-sulfonyl fluoride has a wide range of applications in scientific research, including:
Biology: Employed in the study of enzyme inhibition, particularly for enzymes that interact with sulfonyl fluoride groups.
Medicine: Investigated for its potential use in the development of pharmaceuticals, especially as enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of 4-(2-Oxopyrrolidin-1-yl)benzene-1-sulfonyl fluoride involves the interaction of the sulfonyl fluoride group with nucleophilic sites on target molecules. This interaction leads to the formation of covalent bonds, resulting in the inhibition of enzyme activity or modification of molecular structures. The compound primarily targets enzymes with active site serine residues, forming stable sulfonyl-enzyme complexes .
Comparison with Similar Compounds
Similar Compounds
- 4-(2-Oxopyrrolidin-1-yl)benzene-1-sulfonyl chloride
- 4-(5-Oxopyrrolidin-2-yl)benzene-1-sulfonyl chloride
- 4-(Pyrrolidin-1-yl)benzonitrile derivatives
Uniqueness
4-(2-Oxopyrrolidin-1-yl)benzene-1-sulfonyl fluoride is unique due to the presence of the sulfonyl fluoride group, which imparts distinct reactivity and stability compared to its chloride and nitrile counterparts. This uniqueness makes it a valuable compound for specific applications in enzyme inhibition and organic synthesis .
Properties
Molecular Formula |
C10H10FNO3S |
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Molecular Weight |
243.26 g/mol |
IUPAC Name |
4-(2-oxopyrrolidin-1-yl)benzenesulfonyl fluoride |
InChI |
InChI=1S/C10H10FNO3S/c11-16(14,15)9-5-3-8(4-6-9)12-7-1-2-10(12)13/h3-6H,1-2,7H2 |
InChI Key |
MOFUTAOBJMVVGZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=C(C=C2)S(=O)(=O)F |
Origin of Product |
United States |
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